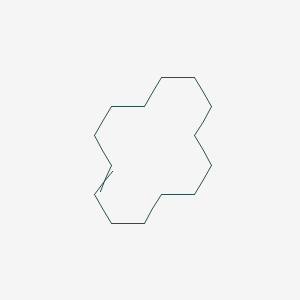

cyclotetradecene

Beschreibung

Cyclotetradecene is a 14-membered cyclic alkene with the molecular formula C₁₄H₂₆. It exists in various forms, including simple cyclic alkenes and complex derivatives fused with aromatic or substituted groups. Cyclotetradecene and its analogs are found in natural extracts (e.g., plant essential oils) and synthetic contexts, such as intermediates in organic synthesis or radiolytic byproducts in food chemistry . Key derivatives include:

- Dibenzo[a,h]cyclotetradecene: A polycyclic aromatic hydrocarbon (PAH) derivative with two benzene rings fused to the 14-membered ring, commonly identified in phytochemical extracts .

- 1,2-Bis(trimethylsilyloxy)cyclotetradecene: A synthetic intermediate used in macrocyclic ketone synthesis, such as dl-muscone .

Eigenschaften

Molekularformel |

C14H26 |

|---|---|

Molekulargewicht |

194.36 g/mol |

IUPAC-Name |

cyclotetradecene |

InChI |

InChI=1S/C14H26/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-2H,3-14H2 |

InChI-Schlüssel |

CTRVMZJBEVWFHM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCCCCC=CCCCCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for cyclotetradecene would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

cyclotetradecene can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

cyclotetradecene has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of cyclotetradecene involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact mechanism of action would depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Cyclotetradecene Derivatives and Related Cyclic Alkenes

Key Observations :

- Ring Size Effects : Larger rings (e.g., cyclotetradecene) exhibit lower ring strain compared to smaller analogs like cyclodecene (C₁₀), enhancing thermal stability .

- Substituent Impact : Fused aromatic rings (dibenzo derivatives) increase molecular weight and hydrophobicity, affecting solubility and volatility. For example, dibenzo[a,h]cyclotetradecene has a retention time of 18.85 min in GC-MS analysis, reflecting its high boiling point .

- Functional Groups : Silyloxy groups in synthetic derivatives (e.g., 1,2-bis(trimethylsilyloxy)cyclotetradecene) enhance reactivity in cyclopropanation and ring-expansion reactions .

Formation and Stability

Radiolytic Formation vs. Natural Extraction

- Irradiation: Cyclotetradecene is generated in irradiated meats (e.g., chicken) via lipid radiolysis, alongside smaller cyclic alkenes like cyclodecene (C₁₀) and nonene (C₉). Its formation is dose-dependent, with higher irradiation levels increasing yield .

- Natural Sources : In plants, dibenzo[a,h]cyclotetradecene is synthesized as a secondary metabolite. For example, it constitutes 2.08–5.25% of essential oils in Coleus zeylanicus and Aquilaria sinensis .

Comparison with Cyclodecene :

Table 2: Antimicrobial Activity of Cyclotetradecene-Containing Fractions

Key Findings :

- Cyclotetradecene alone shows modest antimicrobial activity but enhances efficacy when combined with bioactive compounds like β-eudesmol or 2,4-di-tert-butylphenol (2,4-DTBP) .

- Compared to β-eudesmol, cyclotetradecene lacks hydroxyl groups, reducing direct antimicrobial potency but contributing to lipophilicity for membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.